4-(2-Carboethoxyphenyl)-2-methyl-1-butene
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Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of various reagents to introduce different functional groups. For instance, the synthesis of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene was achieved through electrooxidative double ene-type chlorination, which suggests that similar electrochemical methods could potentially be applied to the synthesis of 4-(2-Carboethoxyphenyl)-2-methyl-1-butene . The yield and selectivity of such a synthesis would depend on the specific functional groups present and the reaction conditions.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the structure of organic compounds. For example, the structure of 3,3′-[(4-Benzyloxyphenyl)methylene]bis-(4-hydroxy-2H-chromen-2-one) was elucidated using this method . If 4-(2-Carboethoxyphenyl)-2-methyl-1-butene were to be crystallized, a similar approach could be used to determine its molecular structure, which would be crucial for understanding its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The paper discussing the synthesis and unique properties of 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane shows how the compound reacts with various reagents to form different products . This indicates that 4-(2-Carboethoxyphenyl)-2-methyl-1-butene could also undergo a range of chemical reactions, depending on the reagents and conditions used.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. While the papers provided do not directly discuss the properties of 4-(2-Carboethoxyphenyl)-2-methyl-1-butene, they do provide information on related compounds. For example, the electrochemical preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene suggests that electrochemical methods can be used to synthesize compounds with specific physical and chemical properties . This knowledge can be extrapolated to predict the properties of 4-(2-Carboethoxyphenyl)-2-methyl-1-butene.
properties
IUPAC Name |
ethyl 2-(3-methylbut-3-enyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-4-16-14(15)13-8-6-5-7-12(13)10-9-11(2)3/h5-8H,2,4,9-10H2,1,3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLZWHUNXHQKTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CCC(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641151 |
Source
|
Record name | Ethyl 2-(3-methylbut-3-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Carboethoxyphenyl)-2-methyl-1-butene | |
CAS RN |
731772-83-1 |
Source
|
Record name | Ethyl 2-(3-methyl-3-buten-1-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731772-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(3-methylbut-3-en-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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